2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole
Overview
Description
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole is a useful research compound. Its molecular formula is C14H10ClNO and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Photophysical Properties
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole and its derivatives have been explored for their unique fluorescent and photophysical properties. For instance, a related compound, 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl) phenol, demonstrated significant fluorescence sensitivity to its micro-environment, exhibiting large Stokes shift in non-polar solvents, and single short wavelength emission in polar solvents. This behavior was corroborated using UV-visible and fluorescence spectroscopy, alongside computational methods like Time-Dependent Density Functional Theory (TD-DFT) (Phatangare et al., 2013).
Antimicrobial and Antifungal Activity
Some derivatives of this compound have been synthesized and evaluated for antimicrobial and antifungal activities. In one study, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives were tested against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing promising in vitro antibacterial and antifungal activities (Phatangare et al., 2013).
Anticancer Potential
A range of naphthalen-2-yl-containing oxazole derivatives have been synthesized and evaluated for their potential anticancer properties. For example, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole were assessed for anticancer activity against various cell lines, with some showing moderate activity on breast cancer cell lines (Salahuddin et al., 2014).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of these compounds have been extensively researched. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and various spectroscopic methods are employed to study the structural and electronic properties of these compounds, contributing to our understanding of their potential applications in fields like drug design and materials science (Gaber et al., 2018).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds provide insights into their stability and potential applications. Studies include the analysis of hydrogen bonding, π–π stacking interactions, and intramolecular interactions, which are crucial for understanding the material properties of these compounds (Gündoğdu et al., 2011).
Antimicrobial, Antioxidant, and DNA Binding Studies
Further studies have also delved into the antimicrobial, antioxidant, and DNA-binding capabilities of naphthalen-2-yl-containing oxazole derivatives. These studies contribute to the development of new drugs with potential applications in treating various diseases, including cancer and infectious diseases (Gaber et al., 2018).
Properties
IUPAC Name |
2-(chloromethyl)-5-naphthalen-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZBQQJJQXRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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